molecular formula C13H21NO B13070706 4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol

4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol

Cat. No.: B13070706
M. Wt: 207.31 g/mol
InChI Key: MVXABAXTERBZQO-UHFFFAOYSA-N
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Description

4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol is an organic compound with a complex structure that includes both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 2,6-dimethylphenol with 1-amino-2,2-dimethylpropyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines and reduced derivatives.

    Substitution: Nitrated, sulfonated, and halogenated products.

Scientific Research Applications

4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form ionic bonds and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol
  • 4-(1-Amino-2,2-dimethylpropyl)-2-chlorophenol
  • 4-(1-Amino-2,2-dimethylpropyl)-3-methylphenol

Uniqueness

4-(1-Amino-2,2-dimethylpropyl)-2,6-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-(1-amino-2,2-dimethylpropyl)-2,6-dimethylphenol

InChI

InChI=1S/C13H21NO/c1-8-6-10(7-9(2)11(8)15)12(14)13(3,4)5/h6-7,12,15H,14H2,1-5H3

InChI Key

MVXABAXTERBZQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C(C)(C)C)N

Origin of Product

United States

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